Kapurimycin A2
Overview
Description
Kapurimycin A2 is an antitumor antibiotic that can be found in the culture of Streptomyces species. It exhibits significant antibacterial activity, particularly against Gram-positive bacteria . The compound has a molecular formula of C26H24O9 and a molecular weight of 480.46 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kapurimycin A2 is primarily isolated from the culture of Streptomyces species. The fermentation process involves cultivating the Streptomyces bacteria under specific conditions to produce the compound. The isolation process typically includes solvent extraction, chromatography, and crystallization to purify this compound .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The fermentation is carried out in bioreactors, and the downstream processing involves large-scale extraction and purification techniques to obtain the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions: Kapurimycin A2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Kapurimycin A2 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study antibiotic synthesis and mechanisms.
Biology: The compound is studied for its antibacterial properties and its effects on bacterial cell walls.
Medicine: this compound is researched for its potential use in treating bacterial infections and certain types of cancer.
Industry: It is used in the development of new antibiotics and as a reference compound in quality control
Mechanism of Action
Kapurimycin A2 exerts its effects by inhibiting bacterial cell wall synthesis. It targets specific enzymes involved in the biosynthesis of the cell wall, leading to the disruption of bacterial growth and replication. The compound’s antitumor activity is attributed to its ability to interfere with DNA replication and protein synthesis in cancer cells .
Comparison with Similar Compounds
- Kapurimycin A1
- Kapurimycin A3
- Kapurimycin B
Comparison: Kapurimycin A2 is unique due to its specific structure and potent antibacterial activity against Gram-positive bacteria. Compared to Kapurimycin A1 and A3, this compound has a distinct molecular structure that contributes to its unique biological activity. Kapurimycin B, on the other hand, has a different spectrum of activity and is less potent against certain bacterial strains .
Properties
IUPAC Name |
2-[8-acetyloxy-2-(3-ethyl-2-methyloxiran-2-yl)-12-hydroxy-4,11-dioxo-9,10-dihydro-8H-naphtho[2,3-h]chromen-5-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O9/c1-4-18-26(3,35-18)19-10-16(29)21-13(9-20(30)31)7-12-8-14-17(33-11(2)27)6-5-15(28)23(14)24(32)22(12)25(21)34-19/h7-8,10,17-18,32H,4-6,9H2,1-3H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQDKVJMMATTQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(O1)(C)C2=CC(=O)C3=C(C=C4C=C5C(CCC(=O)C5=C(C4=C3O2)O)OC(=O)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50927672 | |
Record name | [8-(Acetyloxy)-2-(3-ethyl-2-methyloxiran-2-yl)-12-hydroxy-4,11-dioxo-8,9,10,11-tetrahydro-4H-anthra[1,2-b]pyran-5-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50927672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132412-64-7 | |
Record name | Kapurimycin A2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132412647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [8-(Acetyloxy)-2-(3-ethyl-2-methyloxiran-2-yl)-12-hydroxy-4,11-dioxo-8,9,10,11-tetrahydro-4H-anthra[1,2-b]pyran-5-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50927672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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